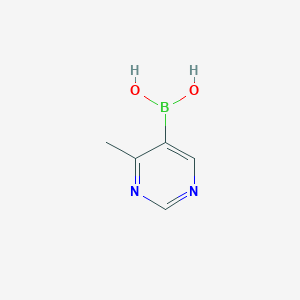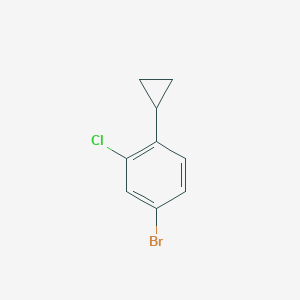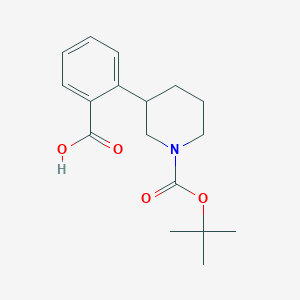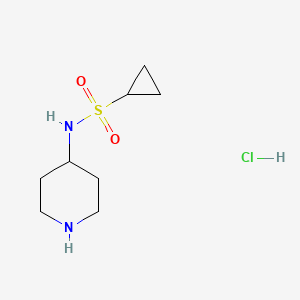
N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride
Übersicht
Beschreibung
N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride, also known as PPADS, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1. Polypharmacological Approach for Complex Diseases
N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines, including N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride, are considered for designing selective 5-HT7 receptor ligands or multifunctional agents. This strategy extends to the treatment of complex diseases by targeting multiple receptors, such as 5-HT/dopamine receptors, with potential therapeutic applications in CNS disorders (Canale et al., 2016).
2. Agonist Activity on Human Beta(3)-Adrenergic Receptor
Novel (4-piperidin-1-yl)-phenyl sulfonamides, closely related to N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride, act as potent full agonists at the human beta(3)-adrenergic receptor. This suggests potential applications in therapies targeting the beta(3) receptor, which are significant in metabolic and cardiovascular diseases (Hu et al., 2001).
3. Synthesis and Antimicrobial Activity in Agriculture
N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride derivatives demonstrate significant antimicrobial activities against pathogens affecting tomato plants, such as Xanthomonas axonopodis and Ralstonia solanacearum. This indicates their potential utility in agricultural disease management (Vinaya et al., 2009).
4. Role in Cyclin-Dependent Kinase Inhibition
Derivatives of N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride have been identified as inhibitors of the cyclin-dependent kinase CDK2. These findings are critical for the development of new cancer therapies, as CDK2 plays a key role in cell cycle regulation (Griffin et al., 2006).
5. CCR5 Receptor Antagonists as Anti-HIV Agents
Compounds structurally related to N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride have been explored as potent CCR5 antagonists, a crucial target in HIV-1 treatment. These findings support further investigation into similar compounds for anti-HIV therapies (Finke et al., 2001).
Eigenschaften
IUPAC Name |
N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-1-2-8)10-7-3-5-9-6-4-7;/h7-10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLUCAGCZLCOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride | |
CAS RN |
1403952-83-9 | |
| Record name | Cyclopropanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403952-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



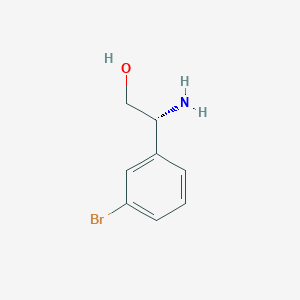
![3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401353.png)
![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)








